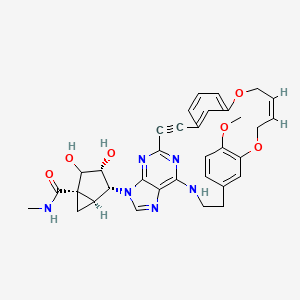
A3AR agonist 2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
A3AR agonist 2 is a selective agonist for the A3 adenosine receptor, which is a G protein-coupled receptor. This compound has shown high affinity and selectivity for the A3 adenosine receptor, making it a promising candidate for therapeutic applications in various chronic and acute conditions, including inflammation, cancer, and ischemia .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One common synthetic route includes the refinement of the IB-MECA structure by introducing a 2-chloro group, resulting in Cl-IB-MECA . The reaction conditions typically involve the use of appropriate solvents and catalysts to facilitate the desired chemical transformations.
Industrial Production Methods: Industrial production of A3AR agonist 2 may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include multiple steps of purification and quality control to meet regulatory standards for pharmaceutical applications.
Analyse Chemischer Reaktionen
Types of Reactions: A3AR agonist 2 can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and substitution reagents (e.g., halogenating agents). The reaction conditions may vary depending on the desired transformation, including temperature, pressure, and solvent choice.
Major Products Formed: The major products formed from these reactions depend on the specific functional groups introduced or modified. For example, oxidation may result in the formation of hydroxyl or carbonyl groups, while substitution reactions may introduce halogen atoms or other functional groups.
Wissenschaftliche Forschungsanwendungen
A3AR agonist 2 has a wide range of scientific research applications, including:
Wirkmechanismus
A3AR agonist 2 exerts its effects by selectively binding to the A3 adenosine receptor, which is coupled to Gi proteins. This binding leads to the inhibition of adenylate cyclase, resulting in decreased cyclic adenosine monophosphate (cAMP) levels . The downstream effects include modulation of various signaling pathways, such as the Wnt and NF-κB pathways, leading to anti-inflammatory and anti-cancer effects .
Vergleich Mit ähnlichen Verbindungen
Piclidenoson: Another A3 adenosine receptor agonist with high affinity and selectivity.
Namodenoson: A selective A3 adenosine receptor agonist developed for treating liver cancer and non-alcoholic steatohepatitis.
Uniqueness: A3AR agonist 2 is unique in its specific structural modifications that enhance its selectivity and affinity for the A3 adenosine receptor. This makes it a valuable tool for studying the receptor’s role in various physiological and pathological processes and a promising candidate for therapeutic development .
Eigenschaften
Molekularformel |
C34H34N6O6 |
|---|---|
Molekulargewicht |
622.7 g/mol |
IUPAC-Name |
(1S,3R,4R,5S)-2,3-dihydroxy-4-[(11Z)-16-methoxy-9,14-dioxa-22,25,27,29,30-pentazapentacyclo[21.6.1.14,8.115,19.024,28]dotriaconta-1(30),4(32),5,7,11,15,17,19(31),23,25,28-undecaen-2-yn-27-yl]-N-methylbicyclo[3.1.0]hexane-1-carboxamide |
InChI |
InChI=1S/C34H34N6O6/c1-35-33(43)34-18-23(34)28(29(41)30(34)42)40-19-37-27-31-36-13-12-21-8-10-24(44-2)25(17-21)46-15-4-3-14-45-22-7-5-6-20(16-22)9-11-26(38-31)39-32(27)40/h3-8,10,16-17,19,23,28-30,41-42H,12-15,18H2,1-2H3,(H,35,43)(H,36,38,39)/b4-3-/t23-,28-,29-,30?,34+/m1/s1 |
InChI-Schlüssel |
GWPOXPCMLJYJKI-RKGYOVORSA-N |
Isomerische SMILES |
CNC(=O)[C@@]12C[C@@H]1[C@H]([C@H](C2O)O)N3C=NC4=C5NCCC6=CC(=C(C=C6)OC)OC/C=C\COC7=CC=CC(=C7)C#CC(=N5)N=C43 |
Kanonische SMILES |
CNC(=O)C12CC1C(C(C2O)O)N3C=NC4=C5NCCC6=CC(=C(C=C6)OC)OCC=CCOC7=CC=CC(=C7)C#CC(=N5)N=C43 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


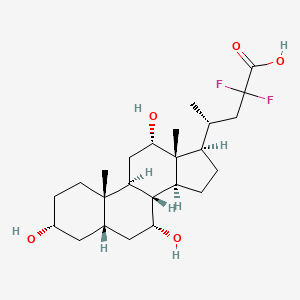
![(3R,4R,5S)-5-amino-3-pentan-3-yloxy-4-[(2,2,2-trideuterioacetyl)amino]cyclohexene-1-carboxylic acid](/img/structure/B12385506.png)
![[(2S,3S,4R,6S)-6-[(2R,3S,4R,5R,6S)-6-[[(4R,5S,6S,7R,9R,11Z,13E,16R)-4-acetyloxy-5-methoxy-9,16-dimethyl-2,10-dioxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-6-yl]oxy]-4-(dimethylamino)-5-hydroxy-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 3-methylbutanoate](/img/structure/B12385516.png)
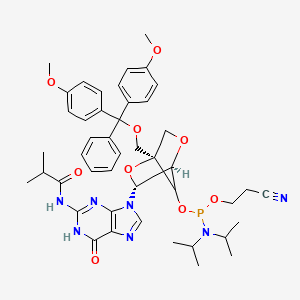
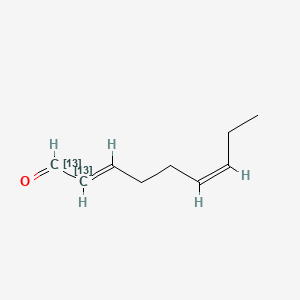

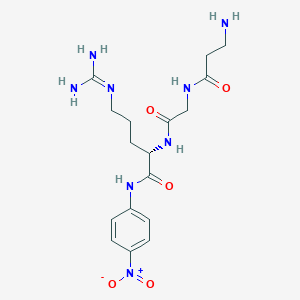
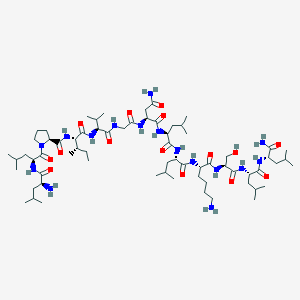
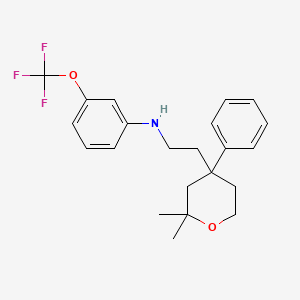
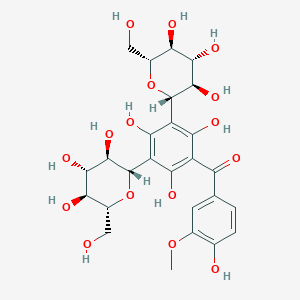
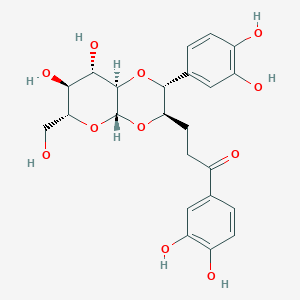
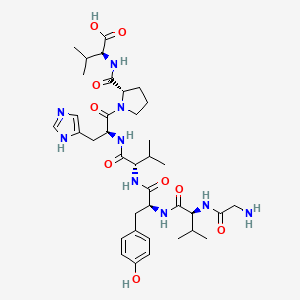
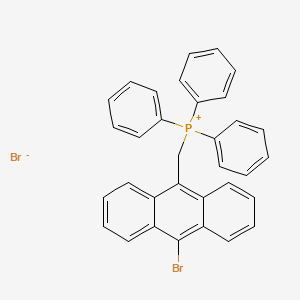
![1-[3-[[2-[(3-acetyl-2,6-dihydroxy-5-methylphenyl)methyl]-5-anthracen-9-yl-1H-indol-3-yl]methyl]-2,4-dihydroxy-5-methylphenyl]ethanone](/img/structure/B12385592.png)
